2,3,6,7-Tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-amine
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Overview
Description
2,3,6,7-Tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-amine is a heterocyclic compound with a unique structure that includes a fused pyridine and quinoline ring system
Preparation Methods
The synthesis of 2,3,6,7-Tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the compound can be synthesized by the reduction of 3-azido-2,4-quinolindione using zinc and acetic acid or triphenylphosphine . Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
2,3,6,7-Tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can yield tetrahydroquinoline derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,3,6,7-Tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 2,3,6,7-Tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
2,3,6,7-Tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-amine can be compared with similar compounds such as:
2,3,6,7-Tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one: This compound has a similar structure but differs in the functional group at the 9-position.
9-Bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline: This derivative includes a bromine atom at the 9-position, which can alter its reactivity and applications.
8-Hydroxy-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-carbaldehyde:
Properties
CAS No. |
59056-57-4 |
---|---|
Molecular Formula |
C12H16N2 |
Molecular Weight |
188.27 g/mol |
IUPAC Name |
1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-amine |
InChI |
InChI=1S/C12H16N2/c13-11-7-9-3-1-5-14-6-2-4-10(8-11)12(9)14/h7-8H,1-6,13H2 |
InChI Key |
GHXNRGSLMFQEEP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC(=CC3=C2N(C1)CCC3)N |
Origin of Product |
United States |
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